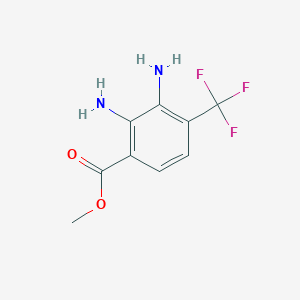

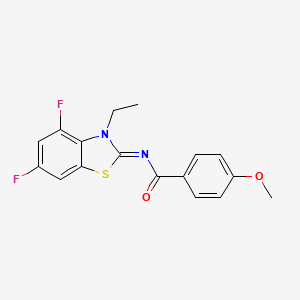

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate

Descripción general

Descripción

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has gained prominence due to their impact on pharmacological properties. Researchers have explored the synthesis and biological activities of CF₃-containing compounds. Methyl 2,3-diamino-4-(trifluoromethyl)benzoate could serve as a potential scaffold for novel drug candidates .

Trifluoromethylation Reactions

The trifluoromethyl group is a versatile functional moiety in synthetic chemistry. Scientists have investigated its use in various reactions, including cyclocondensation reactions. Understanding the reactivity of this compound can lead to the development of efficient synthetic routes for other CF₃-containing molecules .

Radical Chemistry

Trifluoromethyl radicals play a crucial role in pharmaceuticals, agrochemicals, and materials. Researchers have explored radical trifluoromethylation reactions to introduce CF₃ groups into organic frameworks. Methyl 2,3-diamino-4-(trifluoromethyl)benzoate could be a valuable precursor in such radical processes .

Naphthyridine Derivatives

A convenient one-pot synthesis of 7-alkyl(aryl/heteroaryl)-2-amino-5-trifluoromethyl-1,8-naphthyridines has been reported. This compound serves as a building block for the preparation of diverse naphthyridine derivatives with potential biological activities .

Agrochemicals and Pesticides

Fluorinated compounds often exhibit enhanced bioactivity. Researchers have explored the use of trifluoromethyl-substituted molecules in agrochemicals and pesticides. Methyl 2,3-diamino-4-(trifluoromethyl)benzoate could contribute to the development of novel crop protection agents .

Catalysis

Fluorine-containing compounds are valuable ligands in catalytic processes. Investigating the coordination chemistry of Methyl 2,3-diamino-4-(trifluoromethyl)benzoate with transition metals could reveal its potential as a catalyst or ligand in various reactions .

Propiedades

IUPAC Name |

methyl 2,3-diamino-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-16-8(15)4-2-3-5(9(10,11)12)7(14)6(4)13/h2-3H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMRBLWMFZDJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2638550.png)

![2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2638555.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide](/img/structure/B2638563.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2638564.png)

![2-Amino-6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2638565.png)

![5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2638566.png)